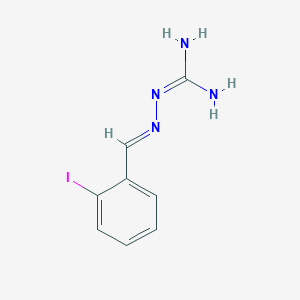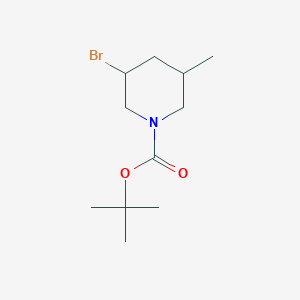![molecular formula C5H5NO3 B11718080 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione](/img/structure/B11718080.png)
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is a chemical compound with the molecular formula C5H5NO3 and a molecular weight of 127.1 g/mol It is characterized by a spirocyclic structure containing both oxygen and nitrogen atoms within its ring system
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a suitable amine with a cyclic anhydride, leading to the formation of the spirocyclic structure. The reaction conditions often require the use of solvents such as dichloromethane or tetrahydrofuran, and the process may be catalyzed by acids or bases to facilitate the cyclization .
Industrial Production Methods: While specific industrial production methods for this compound are not widely documented, the compound can be synthesized on a larger scale using similar synthetic routes as those employed in laboratory settings. The scalability of the synthesis depends on the availability of starting materials and the optimization of reaction conditions to ensure high yield and purity.
Analyse Des Réactions Chimiques
Types of Reactions: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to the formation of different spirocyclic derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are frequently used.
Substitution: Halogenating agents like chlorine or bromine, and nucleophiles such as amines or thiols, are commonly employed.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield spirocyclic ketones or carboxylic acids, while reduction could produce spirocyclic alcohols or amines .
Applications De Recherche Scientifique
6-Oxa-4-azaspiro[2.4]heptane-5,7-dione has several applications in scientific research, including:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of spirocyclic compounds with potential pharmaceutical applications.
Biology: It may be used in the study of enzyme interactions and as a probe to investigate biological pathways involving spirocyclic structures.
Medicine: Research into the compound’s potential therapeutic properties, such as its ability to interact with specific biological targets, is ongoing.
Mécanisme D'action
The mechanism by which 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione exerts its effects is not fully understood. its spirocyclic structure suggests that it may interact with specific molecular targets, such as enzymes or receptors, through binding interactions. These interactions could modulate the activity of the target molecules, leading to various biological effects. Further research is needed to elucidate the precise pathways and molecular targets involved .
Comparaison Avec Des Composés Similaires
4-Oxa-6-azaspiro[2.4]heptane-5,7-dione: A closely related compound with a similar spirocyclic structure.
5-Phenyl-1-oxa-5,6-diazaspiro[2.4]heptane-4,7-dione: Another spirocyclic compound with additional functional groups that may confer different chemical and biological properties.
Uniqueness: 6-Oxa-4-azaspiro[2.4]heptane-5,7-dione is unique due to its specific arrangement of oxygen and nitrogen atoms within the spirocyclic ring.
Propriétés
Formule moléculaire |
C5H5NO3 |
|---|---|
Poids moléculaire |
127.10 g/mol |
Nom IUPAC |
6-oxa-4-azaspiro[2.4]heptane-5,7-dione |
InChI |
InChI=1S/C5H5NO3/c7-3-5(1-2-5)6-4(8)9-3/h1-2H2,(H,6,8) |
Clé InChI |
XHDMYFSUCQOSDY-UHFFFAOYSA-N |
SMILES canonique |
C1CC12C(=O)OC(=O)N2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


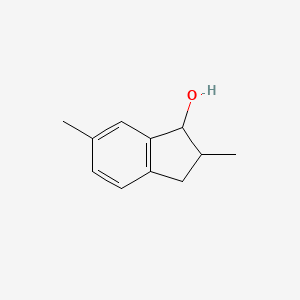
![N-(3-{[3-(dimethylamino)propyl]amino}propyl)-2-(hydroxyimino)acetamide](/img/structure/B11718001.png)
![7-Chloro-2,3,4,9-tetrahydro-1H-pyrido[3,4-b]indole Hydrochloride](/img/structure/B11718008.png)
![(3aR,7aR)-2-[(tert-butoxy)carbonyl]-octahydro-1H-isoindole-3a-carboxylic acid](/img/structure/B11718014.png)

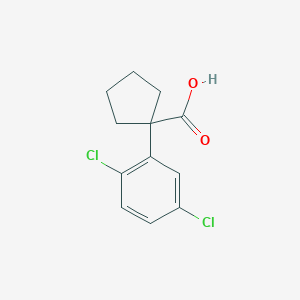
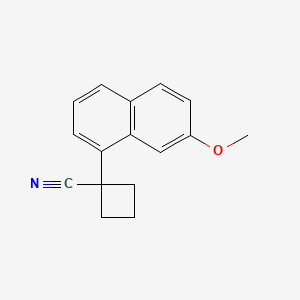
![2,2-Difluoro-8-azaspiro[4.5]decane](/img/structure/B11718039.png)
![[(2S)-1-(but-3-yn-1-yl)pyrrolidin-2-yl]methanol](/img/structure/B11718040.png)
![methyl 5-methoxy-1H-pyrrolo[2,3-c]pyridine-3-carboxylate](/img/structure/B11718041.png)

![N-(2-cyanoethyl)-N-[2-(diethylamino)ethyl]-2,1,3-benzothiadiazole-4-sulfonamide](/img/structure/B11718075.png)
